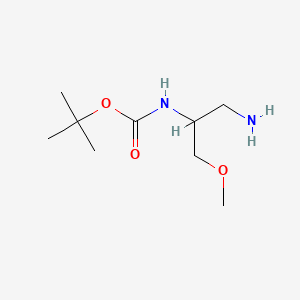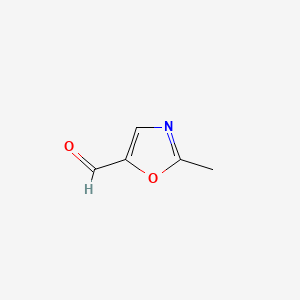
Piretanide-d4 (Major)
Descripción general
Descripción
Piretanide is a loop diuretic used to manage essential arterial hypertension and edema of cardiac, hepatic, and renal origin . It is a biochemical used for proteomics research .
Synthesis Analysis
Piretanide-d4 (Major) is a biochemical used for proteomics research . The molecular formula is C17H14D4N2O5S, and the molecular weight is 366.42 .Molecular Structure Analysis
The molecular formula of Piretanide is C17H18N2O5S . It has a molar mass of 362.40 g/mol . The structure of Piretanide contains a total of 45 bonds, including 27 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 ether (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Piretanide has a molecular weight of 362.40 g/mol . The molecular formula is C17H18N2O5S . It is used in proteomics research .Aplicaciones Científicas De Investigación
1. Modified-Release Drug Carrier Systems
Piretanide, a potent loop diuretic, has been utilized in designing modified-release drug carriers. Uekama et al. (1990) developed a double-layer tablet for piretanide, employing hydrophilic beta-cyclodextrin derivatives and cellulose derivatives. This formulation achieved a slow, pH-independent release of piretanide, improving its solubility in acidic media and offering a controlled release over 8 hours (Uekama et al., 1990).
2. Improvement of Dissolution Rate
Layered double hydroxides (LDHs), used as inorganic hosts for drug delivery, have been applied to improve the dissolution rate of piretanide. Guagliano et al. (2020) demonstrated that Piretanide-Mg3Al-LDH and Zn3Al-LDH compounds significantly enhanced piretanide's dissolution rate, potentially reducing gastric irritation and leveraging the antacid properties of LDH (Guagliano et al., 2020).
3. Renal Tubular Secretion and Electrolyte Reabsorption
Odlind et al. (1983) investigated piretanide's effects on renal tubular secretion and electrolyte reabsorption. Their study highlighted the importance of tubular secretion for piretanide's diuretic response and its inhibition of fluid absorption in the loop of Henle and the tubuloglomerular feedback control (Odlind et al., 1983).
4. High Affinity Piretanide Receptors
Giesen-Crouse et al. (1985) characterized a high-affinity piretanide receptor in renal medullary cells. This study using tritiated piretanide as a ligand, revealed the presence of high and low-affinity receptors for piretanide, specific to renal tissues and not found in liver or spleen membranes (Giesen-Crouse et al., 1985).
5. Electrochemical Detection in Pharmaceuticals and Urine
Barroso et al. (1995) developed voltammetric methods for determining piretanide in pharmaceutical formulations and urine. Their study explored the oxidation of piretanide and its detection limits, applying the methods successfully to analyze piretanide in different samples (Barroso et al., 1995).
Mecanismo De Acción
Target of Action
Piretanide-d4 (Major) primarily targets the Solute carrier family 12 member 1 (SLC12A1) . This protein is a key component of the kidney’s nephron where it plays a crucial role in regulating the balance of water and electrolytes in the body.
Mode of Action
Piretanide-d4 (Major) acts as an inhibitor of the SLC12A1 . By inhibiting this protein, Piretanide-d4 (Major) disrupts the reabsorption of sodium and chloride ions in the thick ascending limb of the loop of Henle in the kidneys . This leads to an increase in the excretion of these ions, along with water, thereby producing a diuretic effect.
Biochemical Pathways
The inhibition of SLC12A1 affects the electrolyte reabsorption pathway in the kidneys . This disruption leads to increased excretion of sodium, chloride, and water in the urine. The downstream effects include a reduction in the volume of circulating blood, which can help in conditions like hypertension and edema of cardiac, hepatic, and renal origin .
Pharmacokinetics
Studies on piretanide, a similar compound, suggest that after administration of a high oral dose, the kinetics behave according to an open 2-compartment model . The elimination constant in the first phase (α) ranged from 0.385 to 0.756 h−1 and in the second phase (β) from 0.079 to 0.274 h−1 . These properties may impact the bioavailability and effectiveness of Piretanide-d4 (Major).
Result of Action
The primary result of Piretanide-d4 (Major)'s action is a diuretic effect . By inhibiting the SLC12A1 protein, it increases the excretion of water and electrolytes in the urine. This can help reduce fluid overload in conditions like hypertension and edema .
Propiedades
IUPAC Name |
4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWTUDSLQGTOA-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(N1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858322 | |
| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piretanide-d4 (Major) | |
CAS RN |
1246816-90-9 | |
| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




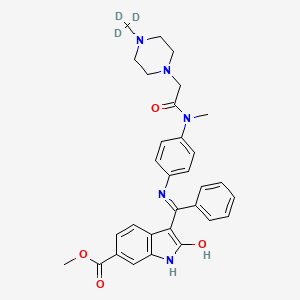

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

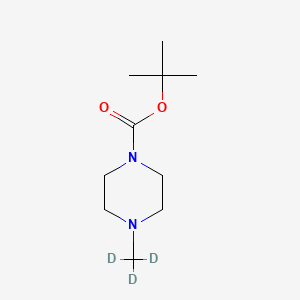
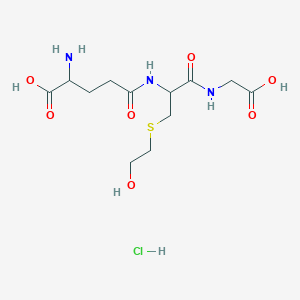
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
